molecular formula C12H6Cl2FN3O2S B2406902 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide CAS No. 1645414-76-1

6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide

Cat. No. B2406902
CAS RN: 1645414-76-1
M. Wt: 346.16
InChI Key: JQUIGVWYMXIYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains cyano, dichloro, and fluorophenyl groups, which can significantly affect its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the cyano, dichloro, and fluorophenyl groups. The exact methods would depend on the specific reactivity of these groups and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the cyano group, and the halogens (chlorine and fluorine) would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the cyano, dichloro, and fluorophenyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of the functional groups present in the molecule .

Scientific Research Applications

Antibacterial Agents

Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, like 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide, for use as antibacterial agents. Their study synthesized derivatives exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Antimicrobial Agents

Debbabi et al. (2017) synthesized novel sulfonamides with biologically active pyridine and evaluated them for their anticancer and antimicrobial activities. Some compounds showed better activity than the reference drug Doxorubicin (Debbabi, Bashandy, Al‐Harbi, Aljuhani, & Al-Saidi, 2017).

Organic Synthesis

An and Wu (2017) explored the synthesis of sulfonated tetrahydropyridine derivatives, showing the versatility of sulfonamide-based compounds in organic synthesis (An & Wu, 2017).

Photoluminescent Materials

Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands. These materials, related to sulfonamide chemistry, showed potential in photoluminescent applications (Constable, Ertl, Housecroft, & Zampese, 2014).

Environmental Studies

Martin et al. (2019) investigated the total oxidizable precursor assay for assessing perfluoroalkyl substances in groundwater, which involved sulfonamide compounds. This study highlighted the environmental relevance of such compounds (Martin, Munoz, Mejia-Avendaño, Duy, Yao, Volchek, Brown, Liu, & Sauvé, 2019).

Antitumor and Antimicrobial Evaluation

Kucukoglu et al. (2016) synthesized a series of pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, demonstrating the potential of sulfonamide derivatives in antitumor and antimicrobial research (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new materials or pharmaceuticals .

properties

IUPAC Name

6-cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FN3O2S/c13-7-3-10(14)12(11(15)4-7)18-21(19,20)9-2-1-8(5-16)17-6-9/h1-4,6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUIGVWYMXIYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.